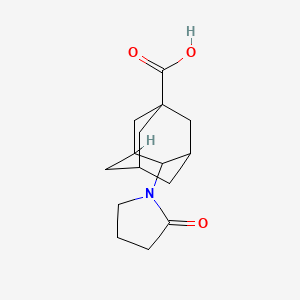
N-(1-Carboxy-4-adamantyl)-2-pyrrolidone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Carboxy-4-adamantyl)-2-pyrrolidone: is a synthetic organic compound characterized by the presence of an adamantane moiety and a pyrrolidone ring. The adamantane structure is known for its rigidity and stability, while the pyrrolidone ring is a common motif in various biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Carboxy-4-adamantyl)-2-pyrrolidone typically involves the following steps:
Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce a carboxyl group at the 1-position.
Coupling with Pyrrolidone: The carboxylated adamantane is then coupled with a pyrrolidone derivative under specific reaction conditions, often involving the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1-Carboxy-4-adamantyl)-2-pyrrolidone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrrolidone ring or the adamantane moiety.
Substitution: The compound can participate in substitution reactions, particularly at the carboxyl group or the nitrogen atom of the pyrrolidone ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(1-Carboxy-4-adamantyl)-2-pyrrolidone may be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Biology
The compound could be studied for its interactions with biological macromolecules, such as proteins and nucleic acids, due to its unique structural features.
Medicine
Potential medicinal applications might include the development of new drugs or therapeutic agents, leveraging the stability and rigidity of the adamantane moiety.
Industry
In industry, the compound could be used in the development of new materials, coatings, or as a catalyst in specific chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-Carboxy-4-adamantyl)-2-pyrrolidone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system under study.
Comparison with Similar Compounds
Similar Compounds
N-(1-Carboxy-4-adamantyl)-2-pyrrolidone: can be compared with other adamantane derivatives, such as amantadine and rimantadine, which are known for their antiviral properties.
Pyrrolidone Derivatives: Compounds like N-vinyl-2-pyrrolidone and N-methyl-2-pyrrolidone, which are used in various industrial applications.
Uniqueness
The uniqueness of this compound lies in the combination of the adamantane and pyrrolidone structures, which may confer unique physical, chemical, and biological properties.
Properties
CAS No. |
84635-32-5 |
|---|---|
Molecular Formula |
C15H21NO3 |
Molecular Weight |
263.33 g/mol |
IUPAC Name |
4-(2-oxopyrrolidin-1-yl)adamantane-1-carboxylic acid |
InChI |
InChI=1S/C15H21NO3/c17-12-2-1-3-16(12)13-10-4-9-5-11(13)8-15(6-9,7-10)14(18)19/h9-11,13H,1-8H2,(H,18,19) |
InChI Key |
YSDNZHLMWUXRNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2C3CC4CC2CC(C4)(C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















